molecular formula C15H11ClN2O B5523957 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B5523957
M. Wt: 270.71 g/mol
InChI Key: ZXVNJVRABSCRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol is 270.0559907 g/mol and the complexity rating of the compound is 294. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research conducted by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a closely related compound, examining its molecular structure, spectroscopic data, and potential biological effects through molecular docking results. This study provides insights into the intramolecular charge transfer, molecular electrostatic potential, and other molecular parameters, indicating potential applications in understanding and predicting biological activity (Viji et al., 2020).

Antimicrobial Activities

Behalo (2010) synthesized a series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, including compounds related to 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol, and investigated their antibacterial and antifungal activities. This research highlights the potential of such compounds as new antimicrobial agents (Behalo, 2010).

Synthesis of Novel Derivatives for Biological Activities

Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, assessing their anticancer and antimicrobial activities. The compounds showed promise against cancer cell lines and pathogenic strains, underlining the importance of structural modification for enhanced biological properties (Katariya et al., 2021).

Antioxidant Properties

A study by Li and Liu (2012) on dendritic antioxidants with pyrazole as the core examined their ability to scavenge radicals and protect DNA. This work suggests that derivatives of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol could serve as effective antioxidants, contributing to the protection against oxidative stress (Li & Liu, 2012).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNJVRABSCRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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